

# A Technical Guide to the IUPAC Nomenclature of Tricarboxylic Acids

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(Carboxymethyl)pentanedioic acid

Cat. No.: B1620415

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for tricarboxylic acids. It details the systematic naming conventions, presents relevant physicochemical data, outlines key experimental protocols, and illustrates associated biochemical pathways and logical naming processes.

## Core Principles of Tricarboxylic Acid Nomenclature

The systematic naming of tricarboxylic acids under IUPAC rules hinges on whether the three carboxyl groups (-COOH) can be treated equally as principal functional groups attached to a parent hydride.

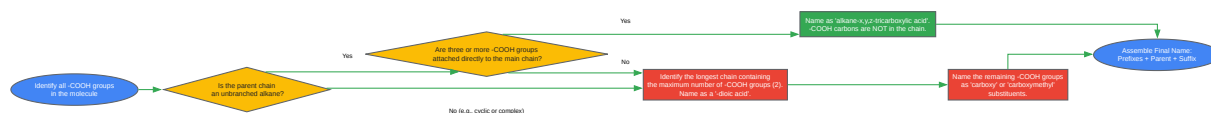
The primary rule is as follows:

- The "-tricarboxylic acid" Suffix: When an unbranched acyclic hydrocarbon chain is substituted with three or more carboxyl groups, all carboxyl groups are named by attaching the suffix "-tricarboxylic acid", "-tetracarboxylic acid", etc., to the name of the parent hydrocarbon chain. Crucially, the carbon atoms of the carboxyl groups are not included in the numbering of the parent chain.

A classic example is propane-1,2,3-tricarboxylic acid. Here, the parent chain is propane, and the three carboxyl groups are located at positions 1, 2, and 3.

- **Substituents on the Parent Chain:** If other substituents are present, they are named and numbered according to standard IUPAC rules, giving the principal functional groups (the carboxyls) the lowest possible locants. A prominent biological example is 2-hydroxypropane-1,2,3-tricarboxylic acid, the preferred IUPAC name for citric acid.
- **The "carboxy-" Prefix:** In more complex structures where one of the carboxyl groups is part of a side chain or cannot be included with the other principal groups, it is treated as a substituent and denoted by the prefix "carboxy-". For instance, 4-(carboxymethyl)heptanedioic acid features a main seven-carbon chain with two carboxyl groups named with the "-dioic acid" suffix, while the third carboxyl group is part of a carboxymethyl substituent.

The following diagram illustrates the logical workflow for applying these primary IUPAC naming conventions.



[Click to download full resolution via product page](#)

*A logical workflow for naming tricarboxylic acids via IUPAC rules.*

## Physicochemical Data of Common Tricarboxylic Acids

The physical and chemical properties of tricarboxylic acids, such as acidity (pKa), melting point, and solubility, are critical for their application in research and development. The presence of three carboxyl groups generally leads to high water solubility and multiple dissociation constants.

Common Name	IUPAC Name	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	pKa Values (at 25°C)	Solubility in Water
Citric Acid	2-hydroxypropane-1,2,3-tricarboxylic acid	C <sub>6</sub> H <sub>8</sub> O <sub>7</sub>	192.12	153	pKa <sub>1</sub> =3.13, pKa <sub>2</sub> =4.76, pKa <sub>3</sub> =6.40	59.2 g/100 mL (20°C)
Isocitric Acid	1-hydroxypropane-1,2,3-tricarboxylic acid	C <sub>6</sub> H <sub>8</sub> O <sub>7</sub>	192.12	140-142	-	Soluble
Aconitic Acid (cis)	(Z)-prop-1-ene-1,2,3-tricarboxylic acid	C <sub>6</sub> H <sub>6</sub> O <sub>6</sub>	174.11	125 (decomposes)	pKa <sub>1</sub> =2.11	Soluble
Aconitic Acid (trans)	(E)-prop-1-ene-1,2,3-tricarboxylic acid	C <sub>6</sub> H <sub>6</sub> O <sub>6</sub>	174.11	194-195	pKa <sub>1</sub> =2.80, pKa <sub>2</sub> =4.46	Soluble in hot water
Propane-1,2,3-tricarboxylic acid	Propane-1,2,3-tricarboxylic acid	C <sub>6</sub> H <sub>8</sub> O <sub>6</sub>	176.12	156-161	-	Soluble
Trimesic Acid	Benzene-1,3,5-tricarboxylic acid	C <sub>9</sub> H <sub>6</sub> O <sub>6</sub>	210.14	375-380	-	Slightly soluble

## Key Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of tricarboxylic acids, providing a foundation for laboratory applications.

## Synthesis Protocols

### A. Synthesis of Aconitic Acid from Citric Acid

This protocol describes the dehydration of citric acid using a strong acid catalyst.

- Reactants: 210 g (1 mole) of powdered citric acid monohydrate, 210 g (115 cc) of concentrated sulfuric acid, 105 cc of water.
- Procedure:
  - Combine the citric acid, sulfuric acid, and water in a 1-liter round-bottomed flask fitted with a reflux condenser.
  - Heat the mixture in an oil bath maintained at 140–145°C for seven hours.
  - Pour the resulting light brown solution into a shallow dish to cool.
  - As the solution cools to 41–42°C, stir occasionally to break up the solid mass of aconitic acid that precipitates.
  - Collect the solid product on a suction funnel and press to drain thoroughly.
  - For further purification, stir the crude product into a paste with 70 cc of concentrated hydrochloric acid, cool in an ice bath, and collect the solid again via suction filtration.
  - Wash the purified solid with two 10-cc portions of cold glacial acetic acid, suck dry, and spread on a porous plate to air dry.

### B. Synthesis of Propane-1,2,3-tricarboxylic Acid (Tricarballic Acid)

This method involves the hydrolysis of an ethyl ester precursor.

- Reactants: 912 g (2.75 moles) of ethyl propane-1,1,2,3-tetracarboxylate, 950 cc of a 1:1 solution of concentrated hydrochloric acid and distilled water.

- Procedure:
  - Place the reactants in a 3-liter flask equipped with a stirrer and a fractionating column set for downward distillation.
  - Boil the mixture with continuous stirring at a rate that allows for the removal of alcohol as it is formed.
  - Continue heating for approximately 12 hours to ensure the reaction goes to completion.
  - After hydrolysis, concentrate the solution by distilling off the excess hydrochloric acid and water under reduced pressure.
  - Cool the concentrated solution to induce crystallization of tricarballic acid.
  - Collect the crystals by filtration and recrystallize from water or dry ether for purification.

## Purification Protocol

### General Purification of Solid Carboxylic Acids via Recrystallization

This is a general procedure applicable to many solid tricarboxylic acids.

- Procedure:
  - Dissolve the impure solid acid in a minimum amount of a suitable hot solvent (e.g., water, ethanol, toluene, or a mixture). Water-insoluble acids can be dissolved in a hot N ammonia solution.
  - If necessary, perform a hot filtration to remove any insoluble impurities.
  - Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
  - If dissolved in ammonia, add slightly more than an equal volume of N formic acid and allow to cool for crystallization. Volatile ammonia and formic acid are removed during vacuum drying.

- Collect the purified crystals by suction filtration, washing them with a small amount of cold solvent.
- Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.

## Analytical Protocol

### Analysis of TCA Cycle Metabolites by HPLC-UV

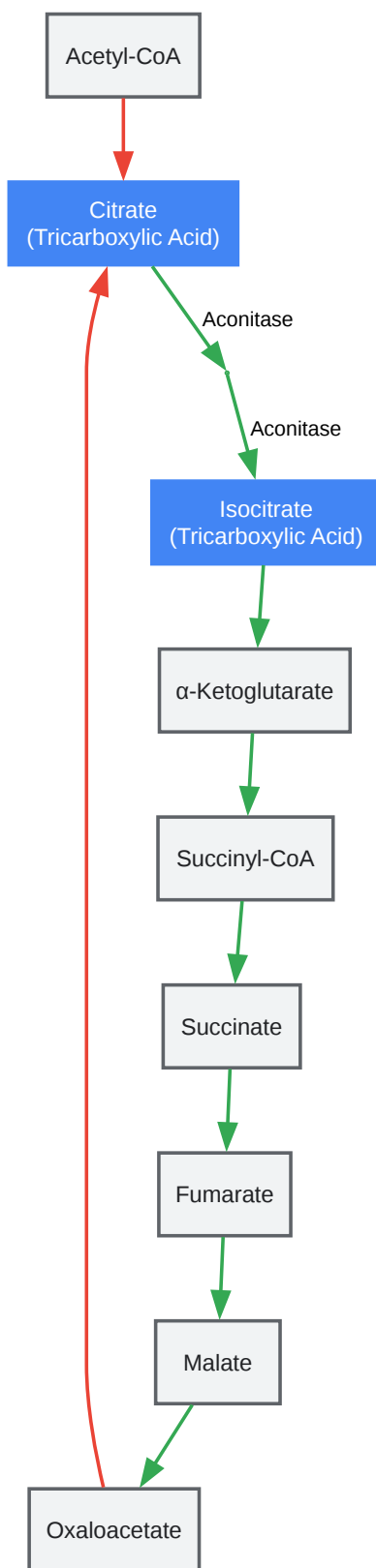
This protocol outlines a method for the simultaneous detection and quantification of tricarboxylic acids and related metabolites.

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: A C18 column capable of tolerating a highly acidic aqueous mobile phase.
- Mobile Phase: A highly acidic aqueous mobile phase (e.g., 10% perchloric acid).
- Detection: UV absorbance at 210 nm.
- Procedure:
  - Standard Preparation: Prepare a mixed standard working solution containing the tricarboxylic acids of interest (e.g., citric acid,  $\alpha$ -ketoglutaric acid, succinic acid, malic acid, fumaric acid) in the mobile phase.
  - Sample Preparation: Prepare biological or chemical samples by deproteinizing with an acid (e.g., perchloric acid), followed by centrifugation to remove precipitated proteins.
  - Injection: Inject the prepared standard or sample solution into the HPLC system.
  - Analysis: Run the analysis at ambient temperature. The separation is typically achieved within 15 minutes without prior derivatization.
  - Quantification: Identify and quantify the acids by comparing the retention times and peak areas of the sample chromatogram to those of the standard solution.

## Tricarboxylic Acids in Biological Pathways: The Citric Acid Cycle

Tricarboxylic acids are central to cellular metabolism. The most well-known pathway is the Citric Acid Cycle, also known as the Tricarboxylic Acid (TCA) Cycle or Krebs Cycle, which is fundamental for aerobic organisms. This cycle involves several key tricarboxylic acid intermediates, including citric acid, cis-aconitic acid, and isocitric acid.

The diagram below illustrates the core components of the Citric Acid Cycle, highlighting the tricarboxylic acid intermediates.



[Click to download full resolution via product page](#)

*Key intermediates of the Citric Acid (Tricarboxylic Acid) Cycle.*



- To cite this document: BenchChem. [A Technical Guide to the IUPAC Nomenclature of Tricarboxylic Acids]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1620415#iupac-nomenclature-of-tricarboxylic-acids\]](https://www.benchchem.com/product/b1620415#iupac-nomenclature-of-tricarboxylic-acids)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)